2-(2-Nitrovinyl)-5-phenylfuran
Description
General Overview of Nitrovinylfurans and their Synthetic Utility
Nitrovinylfurans are a class of organic compounds characterized by a furan (B31954) ring bearing a 2-nitrovinyl (–CH=CHNO₂) substituent. The parent compound, 2-(2-nitrovinyl)furan (B1194071), can be synthesized through the condensation of furfural (B47365) with nitromethane (B149229). researchgate.net More sustainable and greener synthetic approaches have also been developed, utilizing biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (5-HMF). researchgate.netorcid.org Through processes such as nitroaldol condensation, furaldehyde derivatives from 5-HMF can be converted into various nitrovinylfurans. researchgate.net
The synthetic utility of nitrovinylfurans is extensive, largely due to the electron-deficient nature of the nitrovinyl group which makes it an excellent Michael acceptor and a partner in various cycloaddition reactions. ontosight.ai This reactivity allows for the construction of more complex molecular architectures.
Beyond their role as synthetic intermediates, nitrovinylfurans have demonstrated a broad spectrum of biological activities. nih.gov Many derivatives have been investigated for their potent antimicrobial properties, showing activity against bacteria, fungi, and protozoa. nih.govresearchgate.netbiorxiv.org For instance, the compound 2-bromo-5-(2-bromo-2-nitrovinyl)furan, also known as Furvina, is an antimicrobial agent active against both Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi. researchgate.netnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of protein synthesis. nih.govbiorxiv.org Furthermore, research has shown that certain newly synthesized nitrovinylfurans exhibit selective antiproliferative activity against various cancer cell lines, identifying them as potential candidates for the development of new anticancer drugs. researchgate.net
The Significance of the 5-Phenylfuran Moiety in Chemical Design and Synthesis
The furan ring is a crucial heterocyclic scaffold in medicinal chemistry, and 2,5-disubstituted furans, in particular, are frequently found in pharmaceuticals and bioactive natural products. rsc.org The introduction of a phenyl group at the 5-position of the furan ring creates the 5-phenylfuran moiety, a structural motif that has proven to be of considerable importance in the design of modern therapeutic agents. researchgate.netresearchgate.net
The 5-phenyl-2-furaldehyde (B76939) scaffold serves as a valuable starting material for creating polyfunctionalized heterocyclic compounds with interesting pharmacological profiles. researchgate.net Research has increasingly focused on 5-phenylfuran derivatives for their potential to address significant health challenges. For example, a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives were synthesized and identified as potent inhibitors of human sirtuin 2 (SIRT2), a promising drug target. mdpi.com In another area, derivatives based on a 5-phenylfuran-tetrahydroisoquinoline skeleton have been shown to act as potent reversal agents for P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net
The synthesis of the 5-phenylfuran moiety often involves modern cross-coupling reactions. The Suzuki cross-coupling reaction, which pairs an arylboronic acid with an organohalide, is a common method used to attach the phenyl ring to the furan core. mdpi.com This synthetic flexibility allows for the creation of a diverse library of substituted 5-phenylfuran derivatives for structure-activity relationship (SAR) studies. mdpi.comnih.gov
Scope and Research Trajectories Pertaining to 2-(2-Nitrovinyl)-5-phenylfuran
Research on this compound itself focuses on its synthesis and its potential as a versatile building block for more complex molecules. The compound combines the reactivity of the nitrovinyl group with the structural and electronic properties of the 5-phenylfuran system.
The synthesis of this compound and its analogues can be achieved through several modern synthetic methodologies. One notable approach involves the regioselective palladium(0)-catalyzed Suzuki reaction. thieme-connect.com This strategy may start with a difunctionalized furan, such as 2-(2-bromo-2-nitroethenyl)-5-bromofuran, where the Suzuki reaction selectively functionalizes the C5-position of the furan ring with a phenyl group, leaving the reactive bromonitrovinyl moiety intact for subsequent transformations. thieme-connect.com Another palladium-catalyzed method involves the decarboxylative cross-coupling of a 5-phenylfuran-2-carboxylic acid with nitroethane. rsc.org
The primary research trajectory for this compound appears to be its use as a chemical intermediate. The nitrovinyl group can be readily transformed into other functional groups. For example, hydrogenation of the nitrovinyl group provides access to the corresponding aminoethyl functionality. This was demonstrated in the synthesis of 2-(5-(3,4-dichlorophenyl)furan-2-yl)ethanamine, where 2-(3,4-dichlorophenyl)-5-((E)-2-nitrovinyl)furan was hydrogenated using palladium on carbon as a catalyst. google.com This transformation is significant as it converts the molecule into a scaffold suitable for constructing new potential androgen receptor modulators or other biologically active compounds.
The research pertaining to this compound leverages the well-established synthetic utility of both the nitrovinylfuran and 5-phenylfuran motifs. Its strategic design allows for sequential, selective reactions, making it a valuable precursor for creating diverse and complex molecules for screening in drug discovery and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-(2-nitroethenyl)-5-phenylfuran |
InChI |
InChI=1S/C12H9NO3/c14-13(15)9-8-11-6-7-12(16-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
NVBSISRLNAAAEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Nitrovinyl 5 Phenylfuran and Its Direct Precursors
Construction of the 5-Phenylfuran Scaffold
The foundational step in synthesizing 2-(2-nitrovinyl)-5-phenylfuran is the creation of the 5-phenylfuran core. The most direct precursor is 5-phenyl-2-furaldehyde (B76939), and its synthesis is a focal point of research in this area.
Strategies for Synthesizing 5-Phenyl-2-furaldehyde
5-phenyl-2-furaldehyde serves as the key intermediate, and its synthesis has been approached through several effective methods, most notably the Vilsmeier-Haack reaction and various palladium-catalyzed coupling reactions.
The Vilsmeier-Haack reaction offers a direct route to 5-phenyl-2-furaldehyde from 2-phenylfuran (B99556) using a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). ekb.egresearchgate.net This method provides the aldehyde in a respectable yield of 60%. ekb.egresearchgate.net
Palladium-catalyzed coupling reactions represent a versatile and widely employed strategy. These methods typically involve the cross-coupling of a furan (B31954) derivative with a phenyl-containing reagent.
Suzuki-Miyaura Coupling: This reaction is a prominent method for synthesizing 5-phenyl-2-furaldehyde. It involves the coupling of 5-bromo-2-furaldehyde (B32451) with phenylboronic acid. ekb.egresearchgate.net Various palladium catalysts and ligands have been optimized for this transformation, leading to high yields. For instance, using Pd(OAc)₂ with specific ligands can result in yields as high as 83% to over 99%. ekb.egresearchgate.net A continuous flow reactor utilizing a palladium resin catalyst has also been reported to give a 91% yield. ekb.eg
Stille Coupling: This method utilizes the reaction of 5-bromo-2-furaldehyde with phenyl tributyl tin in the presence of a palladium catalyst such as 5% Pd(PPh₃)₂Cl₂, affording the product in a 61% yield. ekb.egresearchgate.net
Hiyama Coupling: The coupling of 5-chlorofuran-2-carbaldehyde with phenyltrifluorosilane (B1582143) in the presence of Pd(OAc)₂ as a catalyst has been shown to produce 5-phenyl-2-furaldehyde in a 74% yield. ekb.egresearchgate.net
Coupling with Organozinc Reagents: 5-Phenyl-2-furaldehyde can also be prepared from bromobenzene (B47551) and organozinc reagents using [1,1′-Bis(diphenylphosphino) ferrocene] dichloropalladium (Pd(dppf)Cl₂) as a catalyst, with yields ranging from 71% to 77%. ekb.egresearchgate.net
A selection of palladium-catalyzed methods for the synthesis of 5-phenyl-2-furaldehyde is summarized in the table below.
| Coupling Partners | Catalyst/Ligand | Base/Solvent | Yield (%) |
| 5-Bromo-2-furaldehyde + Phenylboronic acid | Pd(OAc)₂ / Ligand 1 | Aerobic conditions | 83 |
| 5-Bromo-2-furaldehyde + Phenylboronic acid | Palladium resin catalyst | N,N-diisopropylethyl amine / DMF/water | 91 |
| 5-Bromo-2-furaldehyde + Phenyl tributyl tin | 5% Pd(PPh₃)₂Cl₂ | Dichloroethane | 61 |
| 5-Chlorofuran-2-carbaldehyde + Phenyltrifluorosilane | Pd(OAc)₂ | - | 74 |
| Bromobenzene + Organozinc reagents | Pd(dppf)Cl₂ | - | 71-77 |
| 5-Bromo-2-furaldehyde + Phenylboronic acid | PAP ligand | - | >99 |
Table 1: Selected Palladium-Catalyzed Syntheses of 5-Phenyl-2-furaldehyde. Data sourced from ekb.egresearchgate.net.
Approaches to 2-Phenylfuran and its Substituted Derivatives
The synthesis of the parent 2-phenylfuran scaffold, a precursor for the Vilsmeier-Haack reaction, can be achieved through several routes. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones, is a classic method. For 2-phenylfuran, 1-phenyl-1,4-pentanedione (B1580630) would be the required starting material. Another approach is the Feist-Benary furan synthesis, which utilizes the reaction of α-halo ketones with β-dicarbonyl compounds under basic conditions. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of furan-2-ylboronic acid with iodobenzene, also provide an efficient route to 2-phenylfuran, with reported yields as high as 99%.
Installation of the Nitrovinyl Group
The final step in the synthesis of this compound is the introduction of the nitrovinyl functional group onto the 5-phenyl-2-furaldehyde core.
Condensation Reactions with Furfural (B47365) Derivatives
The most prevalent method for this transformation is the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed condensation of an aldehyde with a nitroalkane. dntb.gov.ua In this specific case, 5-phenyl-2-furaldehyde is reacted with nitromethane (B149229). chempap.org
The efficiency and rate of the Henry reaction are highly dependent on the catalytic system employed. While various bases can be used, research has focused on optimizing the catalyst to achieve milder reaction conditions and shorter reaction times.
One highly effective catalyst is sodium tert-butoxide . researchgate.netresearchgate.net A study on the synthesis of 2-(2-nitrovinyl)furan (B1194071) from furfural and nitromethane demonstrated that using sodium tert-butoxide as a catalyst allowed the reaction to reach completion with stirring for just fifteen minutes at room temperature. researchgate.net This is a significant improvement over traditional catalysts like sodium hydroxide, ethanol, and isobutylamine (B53898), which often require several hours of reflux and strong agitation. researchgate.net Other catalysts such as isobutylamine and methylamine (B109427) have also been reported for the condensation of furfural derivatives with nitroalkanes. google.commdma.ch
The condensation of 5-phenyl-2-furaldehyde with nitromethane can theoretically produce both the trans-(E) and cis-(Z) isomers. However, the reaction overwhelmingly favors the formation of the trans-isomer. researchgate.net The trans-isomer is thermodynamically more stable, and its formation is the typical outcome of the Henry reaction under basic conditions. The use of sodium tert-butoxide as a catalyst has been shown to lead to the exclusive crystallization of the trans-isomer upon neutralization of the reaction mixture. researchgate.net The stereochemical outcome is a result of the reaction mechanism, which proceeds via a nitroaldol addition followed by a base-catalyzed dehydration step that preferentially forms the more stable trans double bond.
Nitration of Substituted Vinylfurans
The synthesis of nitro-substituted furans is a fundamental process in organic chemistry. Conventional nitration methods often involve nitric acid, sometimes in combination with sulfuric acid. mdpi-res.com However, these traditional approaches can be limited by the generation of significant acid waste and challenges in controlling the specific position of nitration (regiocontrol). mdpi-res.com
A notable method for the synthesis of this compound involves the nitration of precursor compounds like 5-vinylfuran. ontosight.ai This reaction highlights a direct pathway to introduce the nitro group onto the furan ring system. The presence of both nitro and nitrovinyl groups significantly influences the compound's chemical properties, rendering it highly electron-deficient. ontosight.ai
Strategies Involving Nitroalkene Precursors in Furan Functionalization
The functionalization of furan rings using nitroalkene precursors represents a versatile synthetic strategy. The nitro group is a powerful tool in organic synthesis; it can act as an activating group and a good leaving group. mdpi-res.com This dual reactivity allows for the construction of complex polyfunctionalized molecules. mdpi-res.com
One approach involves the reaction of 2-nitrofurans with nitroalkenes to produce compounds like 2-nitro-5-(2-nitrovinyl)furan. ontosight.ai Another strategy is the nitroaldol condensation of furaldehyde derivatives with nitroalkanes. researchgate.net For instance, the condensation of furfural with nitromethane has been shown to yield 2-(2-nitrovinyl) furan. researchgate.net This reaction can be catalyzed by bases like sodium tert-butoxide, which has been reported to significantly reduce reaction times compared to other catalysts. researchgate.net
Furthermore, a two-step sequence for creating 2,5-disubstituted furans utilizes functionalized nitroalkanes. This process begins with a nitroaldol reaction between a ketal-functionalized nitroalkane and an α-oxoaldehyde, which is then followed by an acid-catalyzed cyclization to form the furan ring. rsc.org
Advanced Coupling Strategies for Direct Synthesis and Diversification
Advanced coupling reactions are instrumental in the synthesis and diversification of complex organic molecules like this compound. These methods, often catalyzed by transition metals, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Regioselective Palladium-Catalyzed Coupling Reactions of Halogenated Nitrovinylfurans with Aryl Moieties
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of new bonds. nih.govscirp.org The regioselectivity of these reactions, which is the control over where on a molecule the reaction occurs, can often be controlled by the choice of ligands. nih.gov This level of control is crucial when dealing with polyfunctionalized molecules like halogenated nitrovinylfurans, where multiple reaction sites are available. cmsolab.com
In the context of furan chemistry, palladium-catalyzed reactions have been used for the direct C-H functionalization of heterocycles. cmsolab.com This allows for the introduction of aryl groups onto the furan ring without the need for pre-functionalization, representing a more atom-economical approach. kit.edu The ability to selectively functionalize specific positions on the furan ring is a powerful tool for creating a diverse range of derivatives. rsc.orgrsc.org
Suzuki Reactions for Carbon-Carbon Bond Formation at the Furan-5 Position
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orgmychemblog.comlibretexts.org This reaction is known for its reliability and tolerance of a wide range of functional groups. mdpi.com
For the synthesis of this compound and its analogues, the Suzuki reaction can be employed to introduce the phenyl group at the 5-position of a pre-existing furan ring. This typically involves the coupling of a 5-halofuran derivative with phenylboronic acid. The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the final product and regenerate the catalyst. mychemblog.comlibretexts.org
Table 1: Key Steps in the Suzuki-Miyaura Coupling Reaction
| Step | Description |
|---|---|
| Oxidative Addition | The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate. mychemblog.com |
| Transmetalation | The organic group (R²) is transferred from the organoboron compound to the palladium(II) intermediate. wikipedia.org |
| Reductive Elimination | The two organic groups (R¹ and R²) are coupled together, forming the new C-C bond and regenerating the palladium(0) catalyst. mychemblog.com |
Sequential Functionalization of the Alkenyl and Furan Moieties
The synthesis of complex furan derivatives can be achieved through the sequential functionalization of different parts of the molecule. kit.edu This stepwise approach allows for the controlled introduction of various functional groups onto both the furan ring and the vinyl substituent. For example, a palladium-catalyzed cross-coupling reaction could first be used to introduce an aryl group at the furan-5 position, followed by a separate reaction to modify the nitrovinyl side chain. This strategy provides a high degree of modularity, enabling the synthesis of a library of related compounds from a common intermediate. nih.gov
Cross-Coupling Reactions Involving Nitroethane with Aromatic Carboxylic Acids
Decarboxylative cross-coupling reactions have emerged as a powerful method for forming carbon-carbon bonds, using readily available carboxylic acids as coupling partners instead of traditional organometallic reagents. ruhr-uni-bochum.dewikipedia.org This approach is advantageous due to the lower cost and greater stability of carboxylic acids. wikipedia.org
An innovative palladium-catalyzed reaction has been described that couples aromatic carboxylic acids with nitroethane. rsc.org This process involves a combination of decarboxylation (the removal of a carboxyl group) and dehydrogenation to produce (E)-β-nitrostyrenes exclusively. rsc.org While not a direct synthesis of this compound itself, this methodology demonstrates the potential for using nitroalkanes and aromatic carboxylic acids as building blocks for related structures. The reaction provides a novel route to vinyl nitro compounds, which are valuable intermediates in organic synthesis. rsc.orgnih.gov
Synthesis of this compound Derivatives (e.g., 2-(4-Bromophenyl)-5-(2-nitrovinyl)furan)
The synthesis of this compound derivatives, such as 2-(4-bromophenyl)-5-(2-nitrovinyl)furan, is primarily achieved through multi-step chemical reactions. The common strategies involve the initial synthesis of a 5-aryl-2-furaldehyde precursor, which is then converted to the final nitrovinyl compound. An alternative and versatile method involves the use of a di-halogenated furan intermediate, which allows for the sequential and regioselective introduction of different aryl groups through cross-coupling reactions.
A foundational method for creating the 2-(2-nitrovinyl)furan structure is the Henry reaction, also known as the nitro-aldol reaction. This is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde or ketone and a nitroalkane. organic-chemistry.org For the synthesis of this compound derivatives, this typically involves the condensation of a 5-aryl-2-furaldehyde with nitromethane. researchgate.net The resulting β-hydroxy nitro compound readily dehydrates to form the stable nitroalkene (nitrovinyl) group. organic-chemistry.org
The precursor, 5-aryl-2-furaldehyde, can be synthesized through various techniques. One common method is the Meerwein arylation, where arenediazonium salts react with furfural. osi.lv Another widely used and often higher-yielding method is the palladium-catalyzed Suzuki cross-coupling reaction, which couples a furan derivative with an appropriate arylboronic acid. researchgate.netthieme-connect.de For instance, 5-(4-bromophenyl)-2-furaldehyde can be prepared via the Suzuki coupling of 5-bromo-2-furaldehyde with 4-bromophenylboronic acid.
A more advanced and flexible approach for generating a wide array of derivatives starts with the compound 2-(2-bromo-2-nitroethenyl)-5-bromofuran. This key intermediate is synthesized from furfural. researchgate.net Its utility lies in the differential reactivity of the two bromine atoms, enabling regioselective functionalization. A palladium-catalyzed Suzuki reaction on this substrate results in a selective reaction at the C5 position of the furan ring, leaving the alkenyl bromine atom intact for subsequent transformations. researchgate.net
This regioselectivity allows for the synthesis of various 2-[(Z)-2-bromo-2-nitrovinyl]-5-arylfurans. The reaction is typically carried out using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate in a suitable solvent system. researchgate.net The aryl group from an arylboronic acid is introduced onto the furan ring.
The table below summarizes the results of the regioselective Suzuki coupling of 2-(2-bromo-2-nitroethenyl)-5-bromofuran with various arylboronic acids to produce a range of 2-[(Z)-2-bromo-2-nitrovinyl]-5-arylfuran derivatives. researchgate.net
| Entry | Arylboronic Acid (ArB(OH)₂) | Solvent | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Toluene | 20 | 76 | 2-[(Z)-2-Bromo-2-nitrovinyl]-5-phenylfuran |
| 2 | Phenylboronic acid | 1,4-Dioxane | 90 | 78 | 2-[(Z)-2-Bromo-2-nitrovinyl]-5-phenylfuran |
| 3 | 4-Methoxyphenylboronic acid | 1,4-Dioxane | 90 | 69 | 2-[(Z)-2-Bromo-2-nitrovinyl]-5-(4-methoxyphenyl)furan |
| 4 | 3,5-Dimethylphenylboronic acid | Toluene | 90 | 93 | 2-[(Z)-2-Bromo-2-nitrovinyl]-5-(3,5-dimethylphenyl)furan |
| 5 | 4-Ethoxyphenylboronic acid | 1,4-Dioxane | 90 | 67 | 2-[(Z)-2-Bromo-2-nitrovinyl]-5-(4-ethoxyphenyl)furan |
| 6 | 1-Naphthylboronic acid | Toluene | 90 | 75 | 2-[(Z)-2-Bromo-2-nitrovinyl]-5-(1-naphthyl)furan |
| 7 | 3,4,5-Trimethoxyphenylboronic acid | 1,4-Dioxane | 90 | 77 | 2-[(Z)-2-Bromo-2-nitrovinyl]-5-(3,4,5-trimethoxyphenyl)furan |
| 8 | 2-Thienylboronic acid | 1,4-Dioxane | 90 | 87 | 2-[(Z)-2-Bromo-2-nitrovinyl]-5-(2-thienyl)furan |
Following this regioselective arylation, the remaining bromine on the nitrovinyl group can be addressed. To obtain the target compound 2-(4-bromophenyl)-5-(2-nitrovinyl)furan, one would first perform the Suzuki coupling with 4-bromophenylboronic acid to yield 2-[(Z)-2-bromo-2-nitrovinyl]-5-(4-bromophenyl)furan. A subsequent chemical step, such as a reduction, would be required to remove the bromine from the vinyl moiety. Alternatively, the versatile alkenyl moiety can be functionalized in a second, distinct Suzuki reaction to introduce a different aryl group, leading to the formation of 2-(2-arylethenyl)-5-arylfurans with two different aryl substituents. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 2 Nitrovinyl 5 Phenylfuran
Reactivity of the Nitrovinyl Electrophile
The nitrovinyl group is a potent Michael acceptor, rendering the β-carbon atom highly electrophilic and susceptible to attack by a wide array of nucleophiles. wikipedia.org This reactivity is the cornerstone of many synthetic applications involving this compound.
Nucleophilic addition to the activated double bond of the nitrovinyl group is a primary mode of reactivity for 2-(2-nitrovinyl)-5-phenylfuran. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation. researchgate.net
The Michael addition, or conjugate addition, is a key reaction of nitroalkenes. wikipedia.orgnrochemistry.com For this compound, this involves the addition of a nucleophile to the carbon-carbon double bond. A diverse range of nucleophiles, both "soft" and "hard," can be employed. The reaction typically proceeds via a base-catalyzed mechanism where the nucleophile is deprotonated, followed by its attack on the electrophilic β-carbon of the nitrovinyl group, leading to the formation of a stabilized nitronate anion intermediate. nrochemistry.com Subsequent protonation yields the final adduct.
Common nucleophiles used in Michael additions to nitroalkenes include:
Carbon Nucleophiles: Enolates derived from ketones, esters, and other carbonyl compounds are frequently used. For instance, the addition of cyclohexanone (B45756) can lead to complex cyclic structures. researchgate.net Malonates and cyanoacetates are also effective carbon nucleophiles. researchgate.net
Heteroatom Nucleophiles: Amines (aza-Michael), thiols (thia-Michael), and alcohols (oxa-Michael) can add to the nitrovinyl group. nrochemistry.comnih.gov These reactions are valuable for introducing nitrogen, sulfur, and oxygen functionalities.
The general pathway for the Michael addition is illustrated below:
Scheme 1: General Michael Addition PathwayWhere Nu represents a nucleophile and Furan (B31954) represents the furan ring.
Achieving stereocontrol in the Michael addition to nitroalkenes is a significant area of research. Asymmetric catalysis provides a powerful tool to generate chiral products with high enantiomeric excess (ee). msu.edu Various catalytic systems have been developed for this purpose.
Dinuclear Zinc Complexes: Dinuclear zinc complexes, particularly those derived from ligands like Bis-ProPhenol, have proven effective in catalyzing the direct, asymmetric Michael addition of nucleophiles to nitroalkenes. nih.govnih.gov In this catalytic system, the two zinc centers work in concert. One zinc atom can activate the nitroalkene by coordinating to the nitro group, enhancing its electrophilicity. The other zinc atom can bind and orient the nucleophile, facilitating a stereoselective attack. nih.govnih.gov This dual activation model allows for high levels of diastereo- and enantioselectivity. nih.gov
Other Catalytic Systems:
Bifunctional Squaramides: Chiral squaramide-based organocatalysts, often derived from cinchona alkaloids, can catalyze the Michael addition through a network of hydrogen bonds. scispace.comrsc.org They activate the nitroalkene via hydrogen bonding to the nitro group while simultaneously activating the nucleophile.
Chiral DMAP-Thiourea Hybrids: These catalysts combine a 4-(dimethylamino)pyridine (DMAP) unit, which acts as a Brønsted base to deprotonate the nucleophile, with a thiourea (B124793) moiety that activates the nitroalkene through hydrogen bonding. msu.edu
Axially Chiral Organocatalysts: Catalysts based on axially chiral structures, such as those incorporating a pyrrole (B145914) ring, can create a well-defined chiral environment to control the stereoselectivity of the reaction. snnu.edu.cn
The table below summarizes the performance of different catalysts in asymmetric Michael additions to nitroalkenes, which serves as a model for the reactivity of this compound.
| Catalyst Type | Example Nucleophile | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Dinuclear Zinc Complexes | 2(5H)-Furanone | Good | High | nih.govnih.gov |
| Quinine-based Amino-squaramide | Methyl-cyclopentanone-2-carboxylate | 72% | 99% | scispace.com |
| DMAP-Thiourea Hybrid | Nitroalkanes | Good | 91-95% | msu.edu |
| Cinchona-derived Squaramides | Pyrazolin-5-ones | up to 88% | up to 96% | rsc.org |
The reduction of the nitrovinyl group is a synthetically useful transformation, providing access to amines, oximes, and hydroxylamines. chemeurope.comwikipedia.org The complete reduction of this compound yields the corresponding saturated primary amine, 2-(5-phenyl- mdma.chfuryl)-ethylamine. This product is a valuable building block, particularly in medicinal chemistry.
Several methods can be employed for this reduction, with the choice of reagent depending on the desired product and the presence of other functional groups. wikipedia.orgresearchgate.net
Common Reduction Methods:
| Reagent/Method | Product | Notes | Reference |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Ni) | Saturated Amine | A common and effective method for reducing both the double bond and the nitro group. | chemeurope.comwikipedia.org |
| Iron (Fe) in acidic media | Saturated Amine | A classical and cost-effective method with good functional group tolerance. | chemeurope.comwikipedia.org |
| Lithium Aluminium Hydride (LiAlH₄) | Saturated Amine | A powerful reducing agent, but may lead to impurities like hydroxylamines and oximes. | chemeurope.comwikipedia.org |
| Sodium Borohydride (NaBH₄) / Trimethylsilyl chloride | Saturated Amine | A milder alternative to LiAlH₄. | wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Oxime or Amine | Can be used for partial reduction to the oxime or complete reduction to the amine, depending on conditions. | wikipedia.org |
| Zinc (Zn) Dust / Ammonium Chloride | Hydroxylamine | Used for the selective reduction to the hydroxylamine. | wikipedia.org |
For the specific conversion of this compound to 2-(5-phenyl- mdma.chfuryl)-ethylamine, catalytic hydrogenation over palladium-on-carbon or reduction with iron in acetic acid are highly effective methods. wikipedia.org These methods efficiently reduce both the alkene and the nitro functionalities in a single step.
Nitroalkenes are versatile partners in cycloaddition reactions due to their electron-deficient nature. wikipedia.org They can act as dienophiles or heterodienes, primarily in [4+2] cycloadditions (Diels-Alder reactions). mdma.chacs.org In these reactions, the nitroalkene typically reacts with an electron-rich diene. acs.org The mechanism can be either a concerted process or a stepwise polar pathway involving a Michael-type addition followed by an intramolecular cyclization. acs.org The polarity of the solvent often influences the reaction pathway. acs.org
While [4+2] cycloadditions are the most common for nitroalkenes, other cycloaddition modes are possible. The prompt mentions [2+2] cycloadditions. Although less common than [4+2] reactions, formal [2+2] cycloaddition products can sometimes be observed, often arising from a stepwise mechanism involving a zwitterionic intermediate, especially in reactions with enamines. mdma.ch The feasibility of a [2+2] pathway for this compound would depend on the specific reaction partner and conditions.
Nucleophilic Addition Reactions
Reactivity of the Furan Heterocycle in the Presence of Nitrovinyl and Phenyl Substituents
The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. scribd.compharmaguideline.com In unsubstituted furan, these reactions preferentially occur at the C2 and C5 positions, which are the most electron-rich. scribd.com However, in this compound, the reactivity of the furan ring is significantly modulated by the attached substituents.
Phenyl Group at C5: The phenyl group at the C5 position blocks this site from electrophilic attack.
Nitrovinyl Group at C2: The 2-(2-nitrovinyl) group is strongly electron-withdrawing. This deactivates the entire furan ring towards electrophilic substitution reactions. pearson.com Compared to unsubstituted furan, reactions will require harsher conditions. The deactivating effect is strongest at the C3 position and weaker at the C4 position. Therefore, any electrophilic substitution would be expected to occur, if at all, at the C4 position.
Standard electrophilic substitution reactions like nitration and sulfonation, which proceed readily with furan itself, are challenging for this substituted system. fayoum.edu.eg The strongly acidic conditions often required for these reactions can lead to polymerization or degradation of the furan ring. fayoum.edu.eg Similarly, Friedel-Crafts reactions are often problematic as the Lewis acid catalyst can complex with the furan oxygen and promote ring-opening. scribd.com
The furan ring can also act as a diene in Diels-Alder reactions. ksu.edu.sa However, the aromatic character of furan means it is a less reactive diene compared to non-aromatic counterparts. The presence of the electron-withdrawing nitrovinyl group would further decrease the electron density of the furan ring, making it even less reactive as a diene in a normal-electron-demand Diels-Alder reaction.
Uncharted Reactivity: The Scant Scientific Record of this compound
Despite its potential as a versatile chemical intermediate, a thorough review of available scientific literature reveals a significant lack of specific research on the chemical reactivity and mechanistic pathways of this compound. While the broader classes of compounds to which it belongs—nitroalkenes and furans—are well-studied, detailed investigations into the unique behavior of this specific molecule are notably absent from public scientific databases and peer-reviewed journals.
The furan ring, a five-membered aromatic heterocycle, generally undergoes electrophilic substitution at the C2 and C5 positions due to the activating effect of the oxygen atom. However, the presence of a deactivating nitrovinyl group at the 2-position and a phenyl group at the 5-position would be expected to significantly modulate this reactivity. The electron-withdrawing nature of the nitro group would likely decrease the nucleophilicity of the furan ring, making electrophilic attack more challenging. Conversely, the nitrovinyl moiety itself introduces a site susceptible to nucleophilic attack.
Similarly, the potential for nucleophilic aromatic substitution on the phenyl ring or the furan ring is a theoretical possibility, but without experimental data, the conditions under which such reactions might occur, and the resulting products, remain speculative. Ring-opening reactions, a known characteristic of certain furan derivatives under specific conditions, have also not been documented for this compound.
Furthermore, the crucial area of mechanistic investigation, which would provide a fundamental understanding of how this compound transforms, is entirely unexplored in the available literature. There are no published computational studies detailing the electron distribution, bond energies, or transition states of potential reactions involving this compound. Likewise, experimental kinetic and stereochemical investigations, which would provide empirical evidence of reaction rates and the three-dimensional arrangement of products, are absent.
Derivatives, Analogues, and Structure Reactivity Relationships
Synthesis of Substituted 2-(2-Nitrovinyl)-5-phenylfuran Derivatives
The synthesis of substituted this compound derivatives typically involves a multi-step process. A common foundational strategy is the catalytic arylation of furan (B31954) compounds, such as furan-2-carbaldehyde, with arenediazonium salts, a process known as the Meerwein reaction, to produce 5-arylfuran-2-carbaldehydes. These aldehydes serve as key intermediates.
Following the formation of the 5-arylfuran-2-carbaldehyde core, the 2-nitrovinyl group is introduced via a condensation reaction. This is generally achieved through a Henry reaction, where the aldehyde reacts with a nitroalkane, such as nitromethane (B149229). For instance, the general synthesis of substituted aryl-2-nitrovinyl derivatives involves the reaction of an appropriate aldehyde with nitromethane to form a substituted nitrostyrene. This methodology is applicable to 5-phenylfuran-2-carbaldehyde and its substituted variants to yield the target compounds. The reaction conditions can be varied, with catalysts such as sodium tertiary butoxide being used to facilitate the condensation.
Meerwein Arylation : Reaction of furan-2-carbaldehyde with a substituted phenyldiazonium salt (derived from a substituted aniline) in the presence of a catalyst like CuCl₂ to form a substituted 5-phenylfuran-2-carbaldehyde.
Henry Condensation : Reaction of the resulting 5-phenylfuran-2-carbaldehyde with nitromethane, often in the presence of a base, to yield the final this compound derivative.
Investigation of Nitrovinylfuran Analogues with Varied Aryl Substituents (e.g., 2-(2-Arylethenyl)-5-arylfurans)
Investigations into analogues of this compound have been conducted to understand how modifications to the aryl substituents impact the molecule's properties. The synthesis of these analogues follows similar principles, starting with the creation of 5-arylfuran precursors. A variety of therapeutically active agents are based on the 1,3,4-oxadiazole (B1194373) moiety, and research has been conducted on synthesizing 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles through the cyclization of N,N'-diacylhydrazines.
Studies on related structures, such as β-nitrostyrene derivatives, have shown that the nature and position of substituents on the aryl ring significantly influence biological activity. For example, in a series of (2-nitrovinyl)benzene derivatives, the presence of an OMe (methoxy) group at the para position of the phenyl ring was found to significantly improve antiproliferative and proteasome inhibitory activities. Conversely, replacing the methoxy (B1213986) group with other substituents like methyl (Me), chloro (Cl), or dimethylamino (N(CH₃)₂) led to a reduction in these effects. These findings suggest that electronic properties of the aryl substituents are crucial. Electron-donating groups, such as methoxy, appear to enhance activity in certain biological assays. This knowledge can be extrapolated to the 2-(2-arylethenyl)-5-arylfuran series, guiding the design of new analogues with potentially enhanced properties.
Studies on Other Key Nitrovinylfuran Derivatives (e.g., 2-nitro-5-(2-nitrovinyl)furan, Furvina and its derivatives)
Several other key nitrovinylfuran derivatives have been the subject of extensive research, providing a broader context for understanding the this compound class.
2-(2-Nitrovinyl)furan (B1194071) This compound, which lacks the 5-phenyl substituent, is synthesized through the condensation of furfural (B47365) with nitromethane. It presents as a crystalline yellow solid with a melting point between 68°C and 70°C. Extensive research has highlighted its potent antimicrobial properties against a wide range of pathogenic bacteria and fungi. Studies have shown that it can enhance the bactericidal effects of conventional antibiotics, possibly by potentiating the generation of reactive oxygen species and oxidative stress in bacteria.
| Pathogen | Inhibition Rate (%) |
| Salmonella typhimurium | 100 |
| Cercospora cucurbitarum | 100 |
| Fusarium solani | 100 |
| Candida albicans | 100 |
| Pseudomonas aeruginosa | 96 |
| Staphylococcus aureus | 96 |
| Escherichia coli | 80 |
| This table summarizes the antimicrobial activity of 2-(2-Nitrovinyl)furan against various pathogens. Data sourced from multiple studies. |
Furvina and its Derivatives Furvina, also known as G1, is the compound (Z)-2-bromo-5-(2-bromo-2-nitrovinyl)furan. It is a synthetic nitrovinylfuran with a broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi. Its mechanism of action is believed to involve direct reactivity with thiol groups in vital enzymes and proteins. Research has demonstrated that Furvina targets the small ribosomal subunit in bacteria, inhibiting the translation initiation process.
Studies comparing Furvina with its derivatives, such as 2-(2-methyl-2-nitrovinyl)furan, have revealed interesting structure-activity relationships. For instance, 2-(2-methyl-2-nitrovinyl)furan was found to inhibit the quorum-sensing system in Staphylococcus aureus, a mechanism not observed with Furvina, suggesting that steric hindrance from the bromine atom in Furvina may prevent interaction with the target site.
Structure-Reactivity and Structure-Property Relationships in the this compound Class
The relationship between the chemical structure of this compound derivatives and their reactivity or properties is a critical area of study. The nitro group on the vinyl bridge is widely considered essential for the biological activity observed in many nitro-substituted furans. This functional group often acts as a Michael acceptor, enabling the molecule to react with biological nucleophiles like cysteine residues in proteins.
Key structural elements that influence activity include:
The Nitrovinyl Group : This group is a key pharmacophore. Its electron-withdrawing nature makes the β-carbon of the vinyl group susceptible to nucleophilic attack, which is a proposed mechanism for the biological action of many compounds in this class.
The Furan Ring : The furan scaffold is a common feature in many biologically active compounds and serves as a rigid core for orienting the other functional groups.
The 5-Aryl Substituent : As discussed previously, substituents on the 5-phenyl ring can dramatically modulate the electronic properties and, consequently, the biological activity of the entire molecule. Electron-donating groups at the para-position, like methoxy (OMe), have been shown to increase inhibitory potencies in related aryl-nitrovinyl systems.
Substituents on the Vinyl Group : As seen in the comparison between Furvina and its methyl-substituted analogue, even small changes to the nitrovinyl moiety can alter the mechanism of action, likely due to steric effects influencing how the molecule interacts with its biological targets.
Advanced Spectroscopic and Structural Characterization of 2 2 Nitrovinyl 5 Phenylfuran
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 2-(2-Nitrovinyl)-5-phenylfuran in solution. Through a suite of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.
The ¹H and ¹³C NMR spectra provide the fundamental information for identifying the chemical environment of each atom in the molecule. uobasrah.edu.iq The analysis of chemical shifts (δ), coupling constants (J), and signal integrations in the ¹H NMR spectrum allows for the assignment of protons on the phenyl ring, the furan (B31954) ring, and the nitrovinyl group. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, including quaternary carbons.
In a typical analysis, the protons of the phenyl group are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The furan ring protons typically show distinct doublets, with chemical shifts influenced by the electronic effects of the phenyl and nitrovinyl substituents. researchgate.net The vinyl protons are particularly diagnostic, with their chemical shifts and coupling constants confirming the trans or cis configuration of the double bond. The proton alpha to the furan ring is typically downfield due to the influence of both the ring and the nitro group. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Data are hypothetical, based on analysis of analogous structures like 2-(2-nitrovinyl)furan (B1194071) and 5-phenylfuran derivatives. researchgate.netmdpi.com Actual values may vary depending on solvent and experimental conditions.)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Furan H-3 | ~ 7.05 | d, J ≈ 3.7 | ~ 112.0 |
| Furan H-4 | ~ 6.80 | d, J ≈ 3.7 | ~ 110.0 |
| Vinyl H-α | ~ 7.60 | d, J ≈ 13.5 | ~ 130.0 |
| Vinyl H-β | ~ 7.95 | d, J ≈ 13.5 | ~ 138.0 |
| Phenyl H-2', H-6' | ~ 7.70 | m | ~ 126.0 |
| Phenyl H-3', H-5' | ~ 7.45 | m | ~ 129.0 |
| Phenyl H-4' | ~ 7.35 | m | ~ 128.0 |
| Furan C-2 | - | - | ~ 155.0 |
| Furan C-5 | - | - | ~ 158.0 |
| Phenyl C-1' | - | - | ~ 130.0 |
2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent structure. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons, such as between H-3 and H-4 of the furan ring and among the protons of the phenyl ring. A key correlation would be observed between the two vinyl protons, H-α and H-β. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to their attached carbons, providing one-bond (¹H-¹³C) correlations. princeton.edu This technique allows for the definitive assignment of each protonated carbon atom by correlating the already assigned proton signals to their corresponding carbon signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.com This is crucial for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the vinyl proton H-α to the furan carbon C-2, and from the furan proton H-4 to the phenyl carbon C-1', confirming the connectivity of the main structural units.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, which is useful for determining stereochemistry. In this molecule, ROESY could help confirm the E-configuration of the double bond by observing a spatial correlation between the furan proton H-3 and the vinyl proton H-α.
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. github.io This approach is highly valuable for assigning the relative configuration of complex molecules. nih.gov For this compound, the primary stereochemical question is the configuration (E or Z) of the nitrovinyl double bond.
The process involves:
Building 3D models of both the E and Z isomers.
Performing geometry optimization and NMR chemical shift calculations for each isomer using an appropriate level of theory. uni-muenchen.de
Comparing the computationally predicted ¹H and ¹³C chemical shifts for each isomer with the experimental data.
The isomer whose calculated shifts show a better correlation (e.g., a lower mean absolute error) with the experimental values is assigned as the correct structure. nih.gov This method provides a robust validation of the stereochemical assignment made from coupling constants and ROESY data.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. nih.gov Both IR and Raman spectroscopy are used to identify the functional groups present in this compound.
The IR spectrum is expected to show strong absorption bands characteristic of the nitro group (NO₂), which typically appear as two distinct stretches: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹. Other key signals include the C=C stretching of the vinyl group and aromatic rings (around 1600 cm⁻¹), C-H stretching from the aromatic and vinyl groups (>3000 cm⁻¹), and vibrations associated with the furan ring (C-O-C stretching). nist.gov
Raman spectroscopy complements IR by providing information on non-polar bonds. americanpharmaceuticalreview.com It is particularly sensitive to the C=C bonds of the vinyl and aromatic systems, offering a strong signal in the 1600-1650 cm⁻¹ region. researchgate.net Together, these techniques provide a comprehensive vibrational profile of the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are approximate and based on known values for the constituent functional groups.)
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique (Typical Intensity) |
|---|---|---|---|
| C-H Stretch (Aromatic/Vinyl) | Ar-H, =C-H | 3100 - 3000 | IR (Medium), Raman (Strong) |
| C=C Stretch (Aromatic/Vinyl) | Phenyl, Furan, C=C | 1650 - 1580 | IR (Variable), Raman (Strong) |
| Asymmetric NO₂ Stretch | -NO₂ | 1550 - 1500 | IR (Strong) |
| Symmetric NO₂ Stretch | -NO₂ | 1350 - 1300 | IR (Strong) |
| C-O-C Stretch | Furan Ring | 1250 - 1020 | IR (Strong) |
| =C-H Bend (out-of-plane) | Vinyl Group | 1000 - 900 | IR (Strong) |
Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-HRMS provide a highly accurate mass measurement of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M]⁻). ub.edu This allows for the unambiguous determination of the elemental formula (e.g., C₁₂H₉NO₃ for this compound), confirming the compound's identity.
Electron Ionization (EI) and Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS with EI is a classic method for analyzing volatile compounds. nih.gov The EI mass spectrum of this compound would show a molecular ion peak (M⁺) and a series of fragment ions. nist.gov Predicted fragmentation pathways include the loss of the nitro group (NO₂), cleavage of the vinyl bond, and fragmentation of the furan and phenyl rings. The phenyl cation (m/z 77) is a common fragment in such compounds.
Electrospray Ionization (ESI-MS/MS): Tandem mass spectrometry (MS/MS) with a soft ionization technique like ESI can be used to study fragmentation in a controlled manner. nih.govresearchgate.net By selecting the parent ion and subjecting it to collision-induced dissociation, a fragmentation tree can be constructed, which helps to confirm the connectivity of the molecular structure.
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique determines bond lengths, bond angles, and torsional angles with high precision.
For this compound, a crystal structure analysis would confirm the stereochemistry of the nitrovinyl group and reveal the conformation of the molecule. Based on analogous structures like 2-(4-Nitrophenyl)-5-phenylfuran, the molecule is expected to be nearly planar, with a small dihedral angle between the furan and phenyl rings. nih.gov The analysis would also detail the intermolecular interactions that stabilize the crystal lattice, such as C-H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov This information is crucial for understanding the solid-state properties of the compound.
Table 3: Representative Crystallographic Data for a Phenylfuran Derivative (Note: Data are based on the published structure of a close analog, 2-(4-Nitrophenyl)-5-phenylfuran, and serve as an illustrative example. nih.gov)
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 7.3 Å, b ≈ 16.3 Å, c ≈ 10.9 Å, β ≈ 101° |
| Molecules per Unit Cell (Z) | 4 |
| Dihedral Angle (Furan-Phenyl) | ~ 3° |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π–π stacking |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Absolute Configuration Assignment of Chiral Derivatives
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), serves as a powerful, non-empirical method for the unambiguous assignment of the absolute configuration of chiral molecules. nih.gov This technique is especially valuable for determining the stereochemistry of chiral derivatives of this compound, where the introduction of a stereocenter can lead to enantiomers with distinct biological activities. The absolute configuration of such derivatives is established by comparing experimentally measured ECD spectra with quantum mechanically calculated spectra for the different possible enantiomers. nih.govresearchgate.net
The principle of ECD spectroscopy is based on the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This phenomenon gives rise to positive or negative signals known as Cotton effects (CEs), which are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. nih.govnih.gov The chromophores within the this compound scaffold, namely the phenylfuran and the conjugated nitrovinyl groups, are inherently suitable for ECD analysis as they absorb strongly in the UV-visible region. nih.govnih.gov
The assignment process involves a synergistic approach between experimental measurement and theoretical calculation. Time-dependent density functional theory (TD-DFT) has become the standard computational method for predicting the ECD spectra of chiral molecules. researchgate.netnih.gov The methodology involves several key steps:
Conformational Search: A thorough search for all possible low-energy conformers of the chiral molecule is performed.
Geometry Optimization: The geometry of each identified conformer is optimized using an appropriate level of theory and basis set. nih.gov
ECD Spectra Calculation: For each optimized conformer, the ECD spectrum is calculated using TD-DFT. nih.gov
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population distribution at a given temperature to generate the final theoretical ECD spectrum for each enantiomer. nih.gov
Comparison: The theoretical spectra for the (R) and (S) enantiomers are then compared with the experimentally obtained spectrum. A match in the signs and positions of the Cotton effects allows for the confident assignment of the absolute configuration of the synthesized or isolated derivative. nih.gov
For instance, in a study on compounds structurally related to chiral derivatives of this compound, such as stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones, this method proved decisive. nih.gov The experimental ECD spectrum of a specific diastereomer was compared against the Boltzmann-weighted computed spectra for its possible enantiomeric forms, leading to an unambiguous assignment of its absolute configuration. nih.gov
Detailed Research Findings
Research on analogous chiral furan derivatives has demonstrated the reliability of this approach. The experimental ECD spectrum typically reveals a series of positive and/or negative Cotton effects at specific wavelengths. The predicted spectra for the (R) and (S) enantiomers are expected to be near-perfect mirror images of each other. nih.govnih.gov The absolute configuration is assigned to the enantiomer whose calculated spectrum qualitatively matches the experimental one.
The table below illustrates hypothetical, yet representative, data from an ECD analysis of a chiral derivative of this compound, which we will call (R/S)-1-(5-phenylfuran-2-yl)-2-nitropropan-1-ol.
Table 1: Representative Experimental and Calculated ECD Data for a Chiral Derivative
| Wavelength (nm) | Experimental Δε [M⁻¹cm⁻¹] | Calculated Δε for (R)-isomer | Calculated Δε for (S)-isomer | Cotton Effect |
|---|---|---|---|---|
| 350 | +10.5 | +11.2 | -11.1 | Positive |
| 285 | -8.2 | -8.9 | +8.8 | Negative |
| 240 | +15.3 | +16.1 | -16.0 | Positive |
This is an interactive data table. You can sort and filter the data.
In this illustrative example, the experimental spectrum shows a positive Cotton effect around 350 nm, a negative one near 285 nm, a strong positive band at 240 nm, and a strong negative band at 215 nm. This pattern aligns closely with the spectrum calculated for the (R)-isomer, leading to the assignment of the absolute configuration as (R).
The accuracy of the computational predictions is highly dependent on the chosen theoretical level. The table below summarizes typical parameters used in TD-DFT calculations for such assignments, based on successful studies of related compounds. nih.gov
Table 2: Typical Computational Parameters for ECD Spectra Calculation
| Parameter | Specification | Purpose |
|---|---|---|
| Method for Optimization | Density Functional Theory (DFT) | To find the lowest energy (most stable) molecular geometries. |
| Functional | APFD / B3LYP / CAM-B3LYP | Approximates the exchange-correlation energy in DFT. |
| Basis Set | 6-311+G(2d,p) / def2-TZVP | Describes the atomic orbitals used in the calculation. |
| Solvent Model | Polarizable Continuum Model (PCM) | To account for the effect of the solvent (e.g., acetonitrile, methanol) on the molecule's properties. |
This is an interactive data table. You can sort and filter the data.
Computational Chemistry and Theoretical Investigations of 2 2 Nitrovinyl 5 Phenylfuran
Quantum Chemical Studies (Density Functional Theory - DFT)
No specific peer-reviewed articles focusing on the DFT analysis of 2-(2-nitrovinyl)-5-phenylfuran could be identified. The following subsections outline the types of insights that such studies would typically provide.
A thorough computational study would involve optimizing the three-dimensional structure of this compound to find its most stable geometric arrangement of atoms. This process identifies key structural parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore the different spatial arrangements of the molecule (conformers) and their relative energies, which is crucial for understanding its flexibility and the preferred shapes it adopts.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Fukui functions would provide more detailed insight by identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Computational methods are powerful tools for mapping out the energetic landscape of chemical reactions. For this compound, this would involve identifying the transition state structures and calculating the activation energies for its potential reactions. This analysis would elucidate the step-by-step mechanisms of its formation or its subsequent transformations, providing a theoretical foundation for observed chemical behavior.
Quantum chemical calculations can predict various spectroscopic properties. For this compound, this would include the theoretical calculation of its Nuclear Magnetic Resonance (NMR) chemical shifts and its Electronic Circular Dichroism (ECD) spectra. Comparing these predicted spectra with experimentally obtained data is a powerful method for confirming the molecule's structure and stereochemistry.
Molecular Dynamics Simulations
Information regarding molecular dynamics simulations specifically for this compound is not available in the reviewed literature.
Molecular dynamics simulations would offer a dynamic picture of this compound's behavior over time. These simulations could explore its conformational landscape in much greater detail than static DFT calculations. Furthermore, by including solvent molecules in the simulation, it would be possible to investigate how the surrounding environment influences the molecule's shape, stability, and reactivity. This is particularly important for understanding its behavior in solution, where most chemical reactions occur.
Molecular Recognition and Host-Guest Interactions
The study of molecular recognition and host-guest interactions involving this compound is crucial for understanding its behavior in biological systems and for the development of drug delivery systems. Computational chemistry provides powerful tools to model these interactions at the molecular level, offering insights that complement experimental data. One of the most studied areas in this context is the formation of inclusion complexes with cyclodextrins.
While direct molecular modeling studies on this compound were not found in the reviewed literature, extensive research on the closely related compound, 2-(2-nitrovinyl)furan (B1194071) (G-0), provides a strong basis for understanding these interactions. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, which can encapsulate guest molecules, thereby altering their physicochemical properties. nih.gov
Molecular modeling is a key technique used to investigate the spatial configuration of guest molecules within the cyclodextrin (B1172386) cavity. nih.gov For the analogous compound 2-(2-nitrovinyl)furan, molecular modeling studies have been conducted to determine the most stable inclusion complexes with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD). nih.gov
These studies typically involve computational methods to explore the potential energy surface of the host-guest system and identify the minimum energy conformations. The results of these simulations are often correlated with experimental data from techniques such as differential scanning calorimetry (DSC), X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) spectroscopy, particularly two-dimensional ROESY spectra, to validate the predicted structures. nih.gov
For 2-(2-nitrovinyl)furan, molecular modeling has been instrumental in confirming the formation of inclusion complexes and in elucidating the geometry of the guest molecule within the cyclodextrin cavity. nih.gov It is reasonable to infer that similar computational approaches would be invaluable for studying the inclusion complexes of this compound, where the addition of the phenyl group would significantly influence the molecule's size, shape, and hydrophobicity, and thus its interaction with the cyclodextrin cavity.
The binding affinity and spatial orientation of a guest molecule within a cyclodextrin complex are critical parameters that determine the stability and functionality of the complex. Phase solubility profiles are commonly used to experimentally determine the apparent stability constants (K1:1) and complexation efficiency. nih.gov
In the case of 2-(2-nitrovinyl)furan, phase solubility studies revealed A(L) type profiles for its complexes with both HP-β-CD and SBE-β-CD. nih.gov The stability constants were determined, indicating the strength of the interaction between the guest and the cyclodextrin. nih.gov
| Complex | Stability Constant (K1:1) M⁻¹ |
| 2-(2-nitrovinyl)furan with HP-β-CD | 48.7 |
| 2-(2-nitrovinyl)furan with SBE-β-CD | 79.2 |
This data is for the analogous compound 2-(2-nitrovinyl)furan. nih.gov
Molecular modeling studies further elucidate the spatial orientation of the guest molecule. For 2-(2-nitrovinyl)furan, these studies are in agreement with experimental data, providing a detailed picture of how the molecule fits inside the cyclodextrin cavity. nih.gov For this compound, the presence of the bulky phenyl group would likely lead to a different and more specific orientation within the cyclodextrin cavity to maximize favorable interactions and minimize steric hindrance. Computational modeling would be essential to predict the preferred orientation and to rationalize the binding affinity.
Global Reactivity Indexes Analysis
Global reactivity indexes, derived from Density Functional Theory (DFT), are powerful conceptual tools for predicting the reactivity of chemical species. rsc.orgrsc.org These indexes provide a quantitative measure of the stability and reactivity of a molecule. While specific DFT calculations for this compound were not available in the surveyed literature, the theoretical framework for these indexes is well-established.
The key global reactivity indexes include:
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ -(I + A)/2, where I is the ionization potential and A is the electron affinity.
Chemical Hardness (η): Measures the resistance to a change in the electron distribution. It is calculated as η ≈ (I - A)/2.
Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. It is defined as ω = μ²/2η.
The application of these computational tools to this compound would be a valuable endeavor to theoretically characterize its reactivity and to guide experimental studies on its chemical properties and biological activity.
Applications and Synthetic Utility of 2 2 Nitrovinyl 5 Phenylfuran in Advanced Organic Synthesis
Role as a Versatile Synthetic Synthon for Diverse Heterocyclic Compounds
2-(2-Nitrovinyl)-5-phenylfuran serves as a highly effective synthon for the generation of a wide array of heterocyclic compounds. The electron-withdrawing nature of the nitro group, in conjugation with the furan (B31954) ring, renders the vinyl group susceptible to various nucleophilic attacks and cycloaddition reactions. This reactivity is central to its utility in heterocyclic synthesis.
One of the primary applications of this compound is in Diels-Alder reactions, where the furan ring can act as a diene. However, the presence of the electron-withdrawing nitrovinyl group can also activate the furan ring to participate as a dienophile. While furan itself is a well-known diene, the electronic properties of this compound allow for controlled and selective cycloadditions. For instance, α-nitrofurans have been shown to be efficient dienophiles in Diels-Alder reactions under thermal conditions. sciforum.netconicet.gov.ar This reactivity can be harnessed to construct various bicyclic and polycyclic systems, which are foundational to many complex natural products and pharmaceutical agents.
The nitrovinyl moiety is also a key functional group for the synthesis of various nitrogen-containing heterocycles. Through conjugate addition reactions, a variety of nucleophiles can be introduced, leading to the formation of functionalized intermediates that can be cyclized to form pyrroles, pyridines, and other heterocyclic systems. The versatility of the nitro group, which can be reduced to an amino group or transformed into other functionalities, further expands the scope of accessible heterocyclic structures.
| Reaction Type | Reactant | Resulting Heterocycle |
| Diels-Alder Cycloaddition | Diene | Bicyclic furan derivatives |
| Conjugate Addition/Cyclization | Amines, active methylene (B1212753) compounds | Pyrroles, Pyridines |
Building Block in the Construction of Complex Molecular Architectures
The inherent reactivity and functional group handles of this compound make it an invaluable building block for the assembly of intricate molecular architectures. frontiersin.orgchemistryworld.com Its rigid furan core provides a defined stereochemical and conformational starting point, while the phenyl and nitrovinyl substituents offer multiple points for further elaboration.
The phenyl group can be functionalized through electrophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of additional complexity and the connection to other molecular fragments. The nitrovinyl group, as a potent Michael acceptor, enables the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control. This stepwise and predictable reactivity is crucial in the construction of large and complex molecules where precise control over bond formation is paramount.
Furthermore, the furan ring itself can undergo various transformations, such as ring-opening and rearrangement reactions, to generate acyclic or different heterocyclic frameworks. This latent functionality adds another dimension to its utility as a building block, allowing for skeletal diversification at later stages of a synthetic sequence.
Precursor to Biologically Relevant Scaffolds (e.g., Quinolines, Amines)
A significant application of this compound lies in its role as a precursor to biologically active scaffolds, particularly quinolines and various amines. frontiersin.org The nitro group is a versatile functional group that can be readily reduced to an amino group under various conditions (e.g., using reducing agents like zinc, tin, or catalytic hydrogenation). The resulting amine can then participate in a range of cyclization reactions to form nitrogen-containing heterocycles.
While direct synthesis of quinolines from this specific furan derivative is not extensively documented, the general strategy of utilizing nitroarenes and related compounds as precursors for quinoline (B57606) synthesis is well-established. For instance, the reduction of the nitro group to an amine, followed by reactions with appropriate carbonyl compounds or their derivatives, could potentially lead to the formation of quinoline ring systems.
The reduction of the nitrovinyl group provides a straightforward route to the corresponding aminoethyl-substituted phenylfuran. These primary amines are valuable intermediates in their own right, serving as nucleophiles in the synthesis of amides, sulfonamides, and other functional groups commonly found in biologically active molecules. The ability to generate these important amine building blocks from a stable and readily accessible precursor highlights the strategic importance of this compound in medicinal chemistry.
| Precursor | Transformation | Resulting Scaffold |
| This compound | Reduction of nitro group | 2-(2-Aminoethyl)-5-phenylfuran |
| This compound | Reduction and subsequent cyclization | Potential for quinoline synthesis |
Strategic Intermediate in Total Synthesis Efforts of Natural Products and Pharmaceuticals
The unique combination of a furan core, a reactive nitrovinyl group, and a modifiable phenyl ring positions this compound as a strategic intermediate in the total synthesis of natural products and pharmaceuticals. researchgate.net Natural products often possess complex, polycyclic structures, and the ability to construct key heterocyclic fragments efficiently is a critical aspect of their synthesis.
The Diels-Alder reactivity of the furan moiety, activated by the nitrovinyl group, offers a powerful tool for the rapid construction of molecular complexity. conicet.gov.ar This approach can be utilized to form key carbocyclic or heterocyclic ring systems found in the core of various natural products. The subsequent manipulation of the nitro group and other functionalities allows for the introduction of the necessary stereocenters and functional groups required to complete the synthesis.
In the pharmaceutical industry, the development of efficient and scalable synthetic routes is of paramount importance. The use of versatile building blocks like this compound can significantly streamline the synthesis of drug candidates. Its ability to serve as a precursor to a variety of heterocyclic scaffolds, which are privileged structures in medicinal chemistry, makes it an attractive starting material for the development of new therapeutic agents. The modular nature of its reactivity allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
While specific examples of the use of this compound in the completed total synthesis of a major natural product or a marketed pharmaceutical are not prominently reported in the readily available literature, its potential as a strategic intermediate is clear based on the fundamental reactivity of its constituent functional groups. The principles of furan chemistry, nitroalkene reactivity, and their application in complex synthesis strongly support its utility in such endeavors.
Future Research Directions and Emerging Paradigms
The synthetic utility of 2-(2-nitrovinyl)-5-phenylfuran is expanding, positioning it as a valuable building block in organic chemistry. Future research is poised to focus on developing more efficient and sustainable synthetic methodologies, exploring new chemical transformations, and leveraging computational tools to predict and understand its reactivity. These emerging paradigms will unlock the full potential of this versatile compound and its derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(2-Nitrovinyl)-5-phenylfuran and its derivatives?
- Methodological Answer : The compound can be synthesized via [4+1] cycloaddition reactions using nitrovinyl precursors and sulfur ylides. For example, 2-(2-Nitrovinyl)phenol reacts with sulfur ylides to form dihydrobenzofuran derivatives under mild conditions (e.g., room temperature, 12–24 hours), achieving moderate to high yields (60–85%) . Structural analogs like 2-(2-Methyl-2-nitrovinyl)furan require careful optimization of nitrovinyl group positioning to avoid steric hindrance, which can be monitored via thin-layer chromatography (TLC) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : A combination of FTIR (400–4000 cm⁻¹) and FT-Raman (50–4000 cm⁻¹) is critical for identifying nitrovinyl (-CH=CH-NO₂) and furan ring vibrations. UV-Vis spectroscopy (200–400 nm) reveals π→π* transitions in the nitrovinyl group, while ¹H/¹³C NMR confirms regiochemistry and substituent effects. For example, the nitrovinyl proton typically appears as a doublet at δ 7.2–7.5 ppm in CDCl₃ .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Substituent positioning alters electronic and steric effects. For instance, meta-substituted phenyl groups enhance electrophilicity at the nitrovinyl moiety, accelerating [4+1] cycloaddition with sulfur ylides. In contrast, ortho-substituents reduce reaction rates by 30–50% due to steric clashes, as shown in comparative studies of 5-phenyl vs. 5-(2-methylphenyl) derivatives . Computational models (DFT/B3LYP) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) .
Q. What mechanistic insights explain the antimicrobial activity of this compound?
- Methodological Answer : The compound induces bacterial cell death via reactive oxygen species (ROS) generation. In E. coli and S. aureus, nitrovinyl groups undergo redox cycling, producing superoxide radicals (O₂⁻) that disrupt membrane integrity. Confirmatory assays include ROS detection using fluorescent probes (e.g., DCFH-DA) and rescue experiments with antioxidants like N-acetylcysteine (NAC), which reduce bactericidal efficacy by 60–80% .
Q. How can density functional theory (DFT) optimize the electronic properties of this compound for materials science applications?
- Methodological Answer : DFT/B3LYP/6-311G calculations reveal that the nitrovinyl group lowers the HOMO-LUMO gap (ΔE ≈ 3.5 eV), enhancing charge transfer in organic semiconductors. Global reactivity descriptors (e.g., electrophilicity index, ω = 2.1 eV) predict reactivity toward nucleophiles, aiding in the design of corrosion inhibitors or dye-sensitized solar cells (DSSCs). Experimental validation via cyclic voltammetry aligns with computed redox potentials .
Q. What strategies improve the stability of this compound under varying experimental conditions?
- Methodological Answer : Light and moisture accelerate degradation via nitro group reduction. Storage at –20°C in amber vials under argon extends stability to >6 months. Purity (>98%) is maintained using flash chromatography (silica gel, hexane/EtOAc 4:1) followed by recrystallization from ethanol. Stability assays monitored via HPLC-PDA show <5% decomposition over 30 days under optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
